molecular formula C13H18O2S2 B14589169 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one CAS No. 61299-65-8

3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one

Cat. No.: B14589169
CAS No.: 61299-65-8
M. Wt: 270.4 g/mol
InChI Key: NJFVYHTZJWIBSZ-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring, a hydroxyethyl group, and a hept-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxyethyl and hept-2-en-1-one groups. Specific synthetic routes and reaction conditions may vary, but common methods include:

    Nucleophilic Substitution: Thiophene derivatives can undergo nucleophilic substitution reactions to introduce the hydroxyethyl group.

    Aldol Condensation: The hept-2-en-1-one moiety can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiophene ring and hydroxyethyl group play crucial roles in its biological activity. The compound may modulate enzyme activity, inhibit specific signaling pathways, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

61299-65-8

Molecular Formula

C13H18O2S2

Molecular Weight

270.4 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)-1-thiophen-2-ylhept-2-en-1-one

InChI

InChI=1S/C13H18O2S2/c1-2-3-5-11(16-9-7-14)10-12(15)13-6-4-8-17-13/h4,6,8,10,14H,2-3,5,7,9H2,1H3

InChI Key

NJFVYHTZJWIBSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(=O)C1=CC=CS1)SCCO

Origin of Product

United States

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